molecular formula C12H13N3 B3040671 (Pyridin-2-ylmethyl)(pyridin-4-ylmethyl)amine CAS No. 227018-14-6

(Pyridin-2-ylmethyl)(pyridin-4-ylmethyl)amine

Cat. No.: B3040671
CAS No.: 227018-14-6
M. Wt: 199.25 g/mol
InChI Key: AZFSEYMWJVJVRY-UHFFFAOYSA-N
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Description

(Pyridin-2-ylmethyl)(pyridin-4-ylmethyl)amine is an organic compound with the molecular formula C₁₂H₁₃N₃ and a molecular weight of 199.25 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyridin-2-ylmethyl)(pyridin-4-ylmethyl)amine typically involves the reaction of pyridine derivatives. One common method involves the reaction of 2-pyridinecarboxaldehyde with 4-pyridinemethanamine in the presence of a reducing agent such as sodium borohydride (NaBH₄). The reaction is carried out in methanol at room temperature, followed by extraction and purification steps .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Pyridin-2-ylmethyl)(pyridin-4-ylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Various nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

(Pyridin-2-ylmethyl)(pyridin-4-ylmethyl)amine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of other complex organic molecules and materials.

Comparison with Similar Compounds

Similar Compounds

  • (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine
  • (Pyridin-2-ylmethyl)(pyridin-5-ylmethyl)amine
  • (Pyridin-3-ylmethyl)(pyridin-4-ylmethyl)amine

Uniqueness

(Pyridin-2-ylmethyl)(pyridin-4-ylmethyl)amine is unique due to its specific substitution pattern on the pyridine rings, which can influence its chemical reactivity and biological activity. The position of the substituents can affect the compound’s ability to form coordination complexes and its overall stability .

Properties

IUPAC Name

1-pyridin-4-yl-N-(pyridin-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-6-15-12(3-1)10-14-9-11-4-7-13-8-5-11/h1-8,14H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFSEYMWJVJVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501263581
Record name N-(4-Pyridinylmethyl)-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501263581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227018-14-6
Record name N-(4-Pyridinylmethyl)-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227018-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Pyridinylmethyl)-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501263581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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